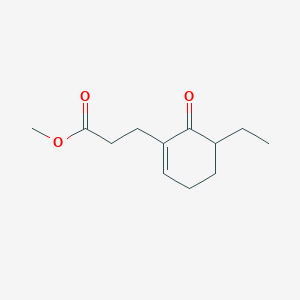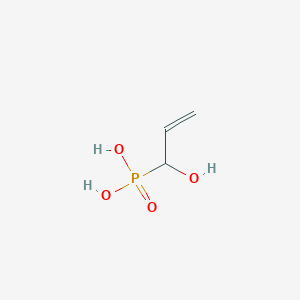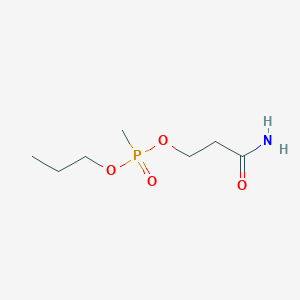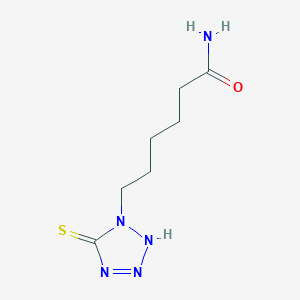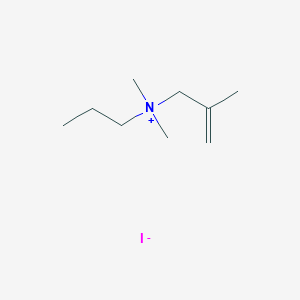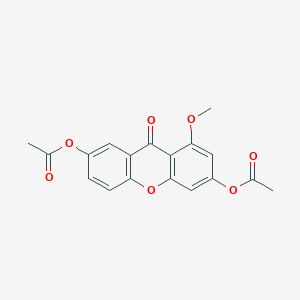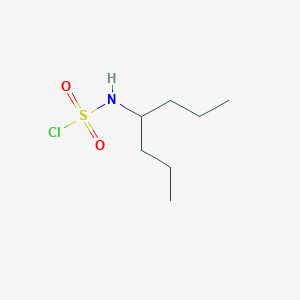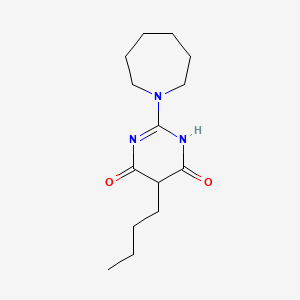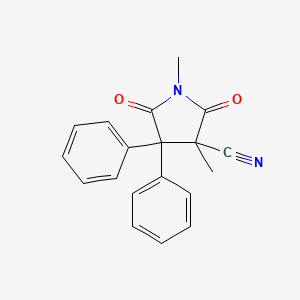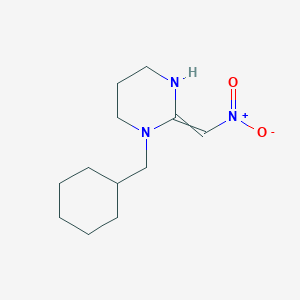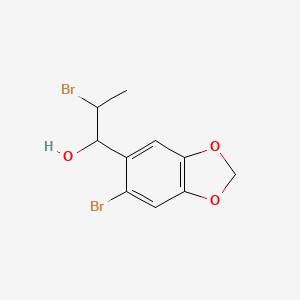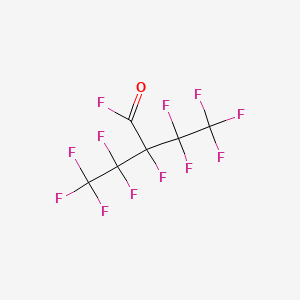
2,3,3,4,4,4-Hexafluoro-2-(pentafluoroethyl)butanoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,4,4,4-Hexafluoro-2-(pentafluoroethyl)butanoyl fluoride is a chemical compound with the molecular formula C₆F₁₂O. It is known for its high fluorine content, which imparts unique chemical properties such as high thermal stability and resistance to chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,4-Hexafluoro-2-(pentafluoroethyl)butanoyl fluoride typically involves the fluorination of precursor compounds. One common method is the electrochemical fluorination of sulfolane, which produces a variety of fluorinated compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar fluorination techniques under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,3,4,4,4-Hexafluoro-2-(pentafluoroethyl)butanoyl fluoride can undergo several types of chemical reactions, including:
Substitution Reactions: Where fluorine atoms can be replaced by other substituents.
Hydrolysis: Reaction with water to form corresponding acids and alcohols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like potassium hydroxide and acids like sulfuric acid. Reaction conditions often involve elevated temperatures and controlled environments to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis can produce perfluorobutanesulfonic acid and other fluorinated by-products .
Scientific Research Applications
2,3,3,4,4,4-Hexafluoro-2-(pentafluoroethyl)butanoyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3,3,4,4,4-Hexafluoro-2-(pentafluoroethyl)butanoyl fluoride involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can disrupt normal molecular functions, leading to various chemical and biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated compound with similar properties but different applications.
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]: A compound with a similar structure but different reactivity and applications.
Uniqueness
2,3,3,4,4,4-Hexafluoro-2-(pentafluoroethyl)butanoyl fluoride is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high thermal stability and resistance to chemical reactions .
Properties
CAS No. |
61340-75-8 |
|---|---|
Molecular Formula |
C6F12O |
Molecular Weight |
316.04 g/mol |
IUPAC Name |
2,3,3,4,4,4-hexafluoro-2-(1,1,2,2,2-pentafluoroethyl)butanoyl fluoride |
InChI |
InChI=1S/C6F12O/c7-1(19)2(8,3(9,10)5(13,14)15)4(11,12)6(16,17)18 |
InChI Key |
NRCXZICNVUUVCI-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
